molecular formula C10H13ClN2O3 B2470119 2-chloro-N-{2-[(furan-3-yl)formamido]ethyl}propanamide CAS No. 2411242-41-4

2-chloro-N-{2-[(furan-3-yl)formamido]ethyl}propanamide

Cat. No.: B2470119
CAS No.: 2411242-41-4
M. Wt: 244.68
InChI Key: LNVIKBZDHPIZOT-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[(furan-3-yl)formamido]ethyl}propanamide is an organic compound that features a chloro-substituted propanamide group linked to a furan ring through a formamidoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[(furan-3-yl)formamido]ethyl}propanamide typically involves the following steps:

    Formation of the Furan-3-yl Formamide Intermediate: This step involves the reaction of furan-3-carboxylic acid with formamide under dehydrating conditions to form the furan-3-yl formamide intermediate.

    Alkylation: The intermediate is then reacted with 2-chloroethylamine under basic conditions to form the 2-chloro-N-{2-[(furan-3-yl)formamido]ethyl}amine.

    Acylation: Finally, the amine is acylated with propanoyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[(furan-3-yl)formamido]ethyl}propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst are commonly employed.

Major Products

    Substitution: Products include various substituted amides or thioamides.

    Oxidation: Products include furan-3-carboxylic acid derivatives.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

2-chloro-N-{2-[(furan-3-yl)formamido]ethyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[(furan-3-yl)formamido]ethyl}propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and the amide group are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
  • 1-chloro-3-(furan-2-ylmethylamino)propan-2-one
  • furan-2-ylmethyl-(3-isopropoxy-propyl)-amine

Uniqueness

2-chloro-N-{2-[(furan-3-yl)formamido]ethyl}propanamide is unique due to its specific structural features, such as the chloro-substituted propanamide group and the formamidoethyl linkage to the furan ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(2-chloropropanoylamino)ethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3/c1-7(11)9(14)12-3-4-13-10(15)8-2-5-16-6-8/h2,5-7H,3-4H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVIKBZDHPIZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCNC(=O)C1=COC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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